4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile
Description
Properties
Molecular Formula |
C18H16N6O |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-[6-(3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl]-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H16N6O/c19-5-12-7-21-24-10-15(25)4-16(18(12)24)11-1-2-17(20-6-11)23-8-13-3-14(9-23)22-13/h1-2,4,6-7,10,13-14,22,25H,3,8-9H2 |
InChI Key |
UYAZFBZWUMAMGV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC1N2)C3=NC=C(C=C3)C4=CC(=CN5C4=C(C=N5)C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolo[1,5-a]pyridine core: This is typically achieved through cyclization reactions involving appropriate starting materials.
Introduction of the diazabicycloheptane moiety: This step involves the use of specific reagents and catalysts to attach the diazabicycloheptane group to the pyridine ring.
Functionalization of the pyridine ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of specialized equipment to handle the complex reaction steps .
Chemical Reactions Analysis
Types of Reactions
4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazolo[1,5-a]pyridine Derivatives
Pharmacological and Biochemical Differences
RET Inhibition Selectivity
Metabolic Stability
- Degradation products of selpercatinib, including the queried compound, show reduced stability under oxidative stress, as observed in LC-MS studies .
Clinical and Preclinical Data
Table 2: Comparative Efficacy in RET-Positive Cancers
Research Findings and Implications
- 4-(6-(3,6-Diazabicyclo...) is critical for understanding selpercatinib’s degradation pathway, with LC-MS studies confirming its formation under acidic conditions .
- Structural simplification (e.g., removal of the methoxypyridinylmethyl group) reduces RET affinity but may guide the design of next-generation inhibitors with improved safety profiles .
Biological Activity
The compound 4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile (CAS No. 2222752-06-7) is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structural framework that includes a diazabicycloheptane moiety, which is known for its role in modulating various biological pathways. The molecular formula is with a molecular weight of approximately 440.93 g/mol.
Research indicates that compounds similar to this one may interact with various neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. The presence of the diazabicycloheptane structure suggests potential central nervous system (CNS) activity, which could be linked to analgesic effects and modulation of mood disorders.
2. Analgesic Properties
A study highlighted the analgesic activity of derivatives containing the diazabicyclo[3.1.1]heptane framework, indicating that these compounds exhibit higher central analgesic activity than morphine while being free from significant side effects associated with traditional opioids . This suggests that the compound may have potential as a non-opioid analgesic.
3. Antitumor Activity
Preliminary studies have indicated that related pyrazolo[1,5-a]pyridine derivatives possess antitumor properties by inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific compound's activity against various cancer cell lines remains to be fully elucidated.
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic routes and optimization strategies for this compound?
The synthesis of pyrazolo-pyridine derivatives typically involves cyclocondensation of precursors under controlled conditions. For example, analogous compounds (e.g., pyrazolo[1,5-a]pyrimidine derivatives) are synthesized via refluxing aminopyrazoles with electrophilic reagents in solvents like pyridine or ethanol, followed by crystallization . Key optimization steps include:
- Temperature control : Reflux conditions (e.g., 5–6 hours at 80–100°C) to ensure complete reaction .
- Solvent selection : Polar aprotic solvents (e.g., DMF, pyridine) enhance reaction efficiency .
- Purification : Recrystallization from ethanol or dioxane improves purity, as seen in yields of 62–70% for related compounds .
Example Data for Analogous Syntheses (from ):
| Compound | Yield (%) | Melting Point (°C) | Characterization Methods |
|---|---|---|---|
| 10c | 62 | 266–268 | IR, H/C NMR, MS |
| 10d | 68 | 263–265 | IR, H/C NMR, MS |
| 11 | 70 | 221–223 | Melting point comparison, TLC |
Q. How can structural elucidation be performed for this compound?
A multi-technique approach is critical:
- Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 386 for a related thiazolo-pyrimidine) validate molecular formulas .
- X-ray crystallography : Resolve complex bicyclic frameworks (e.g., 3,6-Diazabicyclo[3.1.1]heptane moieties) .
Advanced Research Questions
Q. How can researchers identify critical functional groups influencing target binding?
- Molecular docking : Screen interactions with kinase ATP-binding pockets (e.g., pyrazolo-pyridines’ hydrogen-bonding motifs) .
- Structure-activity relationship (SAR) : Modify substituents (e.g., hydroxyl or carbonitrile groups) and assay biological activity. For example, replacing 6-hydroxy with methoxy in analogs reduces solubility but enhances binding affinity .
- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics .
Q. How should contradictory biological activity data be analyzed?
- Comparative studies : Benchmark against structurally similar compounds (e.g., 7-amino-pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives ).
- Dose-response assays : Test activity across concentrations to identify non-linear effects .
- Meta-analysis : Reconcile discrepancies using published datasets (e.g., PubChem bioactivity data ).
Example Similar Compounds (from ):
| Compound Name | Structural Variation |
|---|---|
| 7-Hydrazinyl-5-methylpyrazolo[...]-carbonitrile | Hydrazine substituent at C7 |
| 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine | Nitro groups at C3 and C6 |
Q. What experimental design principles apply to pharmacological studies?
- In vitro models : Use kinase inhibition assays (e.g., EGFR or BRAF targets) with positive/negative controls .
- In vivo optimization : Dose-ranging studies in rodent models, monitoring pharmacokinetics (e.g., half-life, bioavailability) .
- Statistical rigor : Randomized block designs (e.g., split-plot for multi-variable testing) ensure reproducibility .
Q. How can stability issues during synthesis or storage be mitigated?
Q. What advanced strategies enhance synthetic efficiency?
Q. How does this compound compare to analogs in drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
